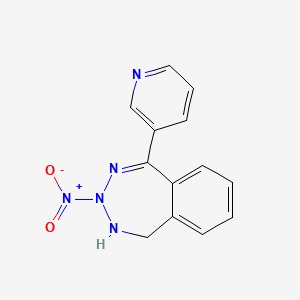

![molecular formula C13H16N2O2S B5549776 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole belongs to the class of imidazole derivatives, known for their diverse range of applications in pharmaceuticals, materials science, and organic synthesis. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the sulfonyl group and ethyl substituents in this compound suggests it has unique chemical and physical properties, making it a subject of interest for various research areas.

Synthesis Analysis

The synthesis of imidazole derivatives like 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole typically involves the cyclization of diketones or aldehydes with amine precursors in the presence of acids or bases. For compounds with sulfonyl groups, a common strategy might include the reaction of an appropriate phenylsulfonyl chloride with an ethyl-substituted imidazole precursor under basic conditions. While specific synthesis details for this compound are not directly available, related research on imidazole derivatives outlines similar methodologies for constructing the imidazole core and introducing various functional groups (Bermejo et al., 2000).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior and interaction with other molecules. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural characterization. These methods can provide detailed information on the arrangement of atoms within the molecule and the conformation of substituents, which influences the compound's reactivity and physical properties. Studies similar to those by Khaligh et al. (2019) on related compounds can offer insights into the structural aspects of imidazole derivatives, including bond lengths, angles, and electronic distribution (Khaligh et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and coordination with metal ions. The presence of the sulfonyl group in the compound could enhance its reactivity towards nucleophiles, making it useful in coupling reactions and as an intermediate in synthesizing more complex molecules. The research on coordination compounds of imidazole derivatives, as reported by Sousa et al. (2001), demonstrates the potential of these compounds to form complexes with metals, which could be exploited in catalysis and materials science (Sousa et al., 2001).

Applications De Recherche Scientifique

Anion Exchange Membranes

A study introduced a novel monomer for synthesizing poly(arylene ether sulfone) containing bulky imidazole groups, aimed at enhancing the alkaline stability of anion exchange membranes (AEMs) for alkaline fuel cells. These membranes demonstrated significant ionic conductivity and stability in alkaline conditions, suggesting their potential in energy conversion technologies (Yang et al., 2014).

Organic Synthesis Catalysis

Another research utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method highlights the role of imidazole derivatives as efficient catalysts in organic synthesis, offering clean and high-yield production of complex organic compounds (Khaligh, 2014).

Hydrophobic Ionic Liquids

Research on hydrophobic ionic liquids based on 1,3-dialkyl imidazolium cations revealed their low melting points and high conductivities. These properties make them suitable for various applications, including electrochemistry and as solvents for chemical reactions. The study emphasizes the versatility of imidazole derivatives in creating functional materials (Bonhôte et al., 1996).

Imidazole-Based Drug Metabolism

An application of biocatalysis in drug metabolism used Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the potential of imidazole derivatives in pharmaceutical research for understanding drug interactions and metabolism (Zmijewski et al., 2006).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a related compound, “2-ethyl-1H-imidazole-4-sulfonyl chloride”, indicates that it is a dangerous compound. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

While specific future directions for “2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole” are not mentioned in the available resources, it’s worth noting that nitrogen-containing heterocycles like imidazoles are a hot topic in modern synthetic chemistry . They are common structural units widely distributed in natural products, pharmaceutics, agrochemicals, and other functional materials . Therefore, the synthesis of such compounds continues to be a focus of research .

Propriétés

IUPAC Name |

2-ethyl-1-(4-ethylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-11-5-7-12(8-6-11)18(16,17)15-10-9-14-13(15)4-2/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRHLZUVVKQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

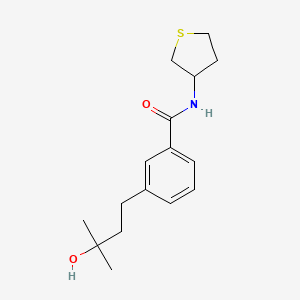

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)